Imiglitazar

Content Navigation

Imiglitazar, a balanced PPARα/γ agonist (~2:1), eliminates assay artifacts from biased comparators. - 31 nM PPARγ EC50 minimizes DMSO toxicity. - 68% partial agonism avoids overstimulation in prolonged differentiation. - 36% MCP-1 suppression benchmarks anti-atherosclerotic activity.

CAS Number

Product Name

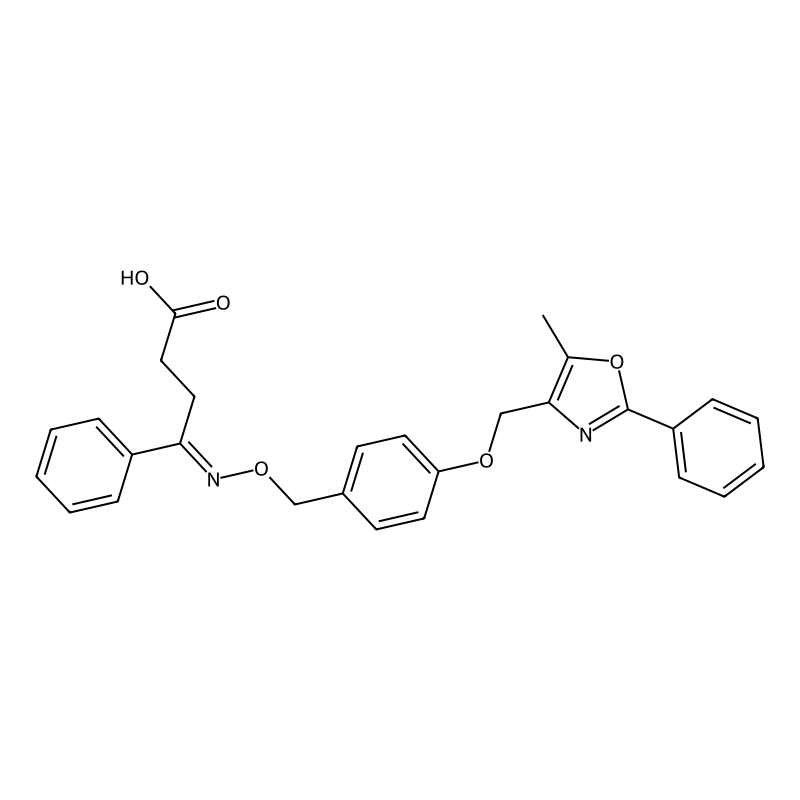

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Imiglitazar (TAK-559) is a highly potent, oxyiminoalkanoic acid-derived dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist utilized primarily as a high-affinity reference standard in metabolic and cardiovascular drug discovery workflows [1]. Unlike standard single-target thiazolidinediones, Imiglitazar provides balanced, nanomolar binding to both hPPARα and hPPARγ1, making it a critical reagent for modeling complex lipid and glucose metabolic pathways simultaneously . For procurement teams and laboratory managers, its value lies in its predictable partial agonism and exceptional potency, which allow for standardized, low-concentration dosing in sensitive cell-based assays without the confounding solvent toxicity or receptor overstimulation common to older generation comparators[1].

Research Fit

Substituting Imiglitazar with conventional PPARγ-selective agonists like pioglitazone or rosiglitazone fundamentally compromises dual-pathway assays, as these generic alternatives entirely lack the necessary PPARα-mediated lipid metabolism activation [1]. Furthermore, attempting to substitute Imiglitazar with other dual agonists, such as tesaglitazar, introduces severe binding biases; tesaglitazar exhibits an 18-fold preference for PPARγ over PPARα, leading to skewed transcription profiles in co-activation models . Imiglitazar’s unique ~2:1 binding ratio ensures balanced receptor engagement, meaning researchers cannot swap it for off-the-shelf glitazones without sacrificing assay reproducibility and introducing artifactual data into metabolic syndrome or atherosclerosis models[REFS-1, REFS-2].

Substitution Risk

Assay Workflow and Solvent Toxicity

In standard human PPARγ activation assays, Imiglitazar demonstrates an EC50 of 31 nM, whereas the widely used monotherapy comparator pioglitazone requires an EC50 of 930 nM to achieve similar receptor engagement[REFS-1, REFS-2]. This 30-fold potency advantage allows laboratory workflows to utilize significantly lower compound concentrations.

| Evidence Dimension | Required concentration for hPPARγ activation (EC50) |

| Target Compound Data | 31 nM |

| Comparator Or Baseline | 930 nM (Pioglitazone) |

| Quantified Difference | 30-fold reduction in required concentration |

| Conditions | Human PPARγ in vitro binding assay |

Enables sub-micromolar dosing in cell cultures, drastically reducing DMSO solvent volumes and associated baseline cytotoxicity in sensitive high-throughput screens.

Balanced Dual-Activation Reproducibility

For models requiring simultaneous activation of lipid and glucose regulatory pathways, Imiglitazar provides a tightly balanced EC50 profile of 67 nM for hPPARα and 31 nM for hPPARγ1 (a ~2.1:1 ratio) [1]. In contrast, the alternative dual agonist tesaglitazar exhibits highly skewed affinities of 3600 nM for hPPARα and 200 nM for hPPARγ (an 18:1 ratio) .

| Evidence Dimension | hPPARα to hPPARγ activation ratio (EC50) |

| Target Compound Data | ~2.1:1 ratio (67 nM vs 31 nM) |

| Comparator Or Baseline | 18:1 ratio (3600 nM vs 200 nM) (Tesaglitazar) |

| Quantified Difference | 8.5-fold tighter balance between alpha and gamma receptor activation |

| Conditions | Human PPARα and PPARγ binding assays |

Prevents skewed transcription profiles in dual-receptor assays, ensuring reliable, reproducible baseline data for metabolic syndrome modeling.

Partial Agonism and Cell Viability

Imiglitazar functions as a partial agonist at the hPPARγ1 receptor, plateauing at exactly 68% of the maximal activation achieved by the full agonist rosiglitazone [1]. This capped activation profile prevents the runaway adipogenesis and cellular stress often observed when using full agonists in prolonged cell culture studies.

| Evidence Dimension | Maximal hPPARγ1 activation plateau |

| Target Compound Data | 68% of maximal activation |

| Comparator Or Baseline | 100% maximal activation (Rosiglitazone) |

| Quantified Difference | 32% lower activation ceiling |

| Conditions | hPPARγ1 transactivation assay |

Prevents receptor overstimulation and premature cell death in long-term differentiation workflows, improving the survival rate of primary cell models.

Endothelial Co-Culture Compatibility

In vascular inflammation workflows, the application of 10 μM Imiglitazar to cultured endothelial cells results in a precise 36% reduction in the secretion of monocyte chemoattractant protein-1 (MCP-1) following TNFα or IL-1β induction, alongside a significant decrease in THP-1 cell attachment [1].

| Evidence Dimension | MCP-1 secretion reduction in inflamed endothelial cells |

| Target Compound Data | 36% reduction |

| Comparator Or Baseline | 0% reduction (Untreated inflamed baseline) |

| Quantified Difference | Quantifiable 36% suppression of chemoattractant secretion |

| Conditions | TNFα- or IL-1β-induced endothelial cells with 10 μM Imiglitazar |

Establishes Imiglitazar as a predictable, quantifiable positive control for vascular inflammation and atherosclerosis screening workflows.

Dual-Agonist Reference for HTS

Because of its tightly balanced ~2.1:1 hPPARα/γ activation ratio, Imiglitazar is the optimal positive control for screening novel pan-PPAR or dual-PPAR modulators. It avoids the skewed transcriptional artifacts introduced by imbalanced comparators like tesaglitazar, ensuring baseline reproducibility in metabolic drug discovery pipelines[REFS-1, REFS-2].

Low-Toxicity Modulator for Cell Differentiation

Imiglitazar’s profile as a 68% partial agonist makes it highly suitable for multi-day adipocyte or mesenchymal stem cell differentiation assays. By avoiding the 100% maximal activation triggered by rosiglitazone, it mitigates receptor overstimulation and improves cell viability over prolonged incubation periods [1].

Low-Concentration Dosing for Sensitive Assays

With an EC50 of 31 nM for PPARγ (30 times more potent than pioglitazone), Imiglitazar is the preferred choice for assays highly sensitive to solvent toxicity. Its extreme potency allows researchers to minimize DMSO concentrations in the culture media, preserving the natural baseline state of the cells[REFS-1, REFS-2].

Vascular Inflammation and Atherosclerosis Control

Imiglitazar is directly applicable as a standardized inhibitor in endothelial-monocyte adhesion assays. Its documented ability to suppress MCP-1 secretion by 36% provides a reliable, quantifiable benchmark for evaluating the anti-atherosclerotic properties of experimental metabolic compounds[2].

Application Fit Matrix

References

- [1] Sakamoto J, et al. 'A novel oxyiminoalkanoic acid derivative, TAK-559, activates human peroxisome proliferator-activated receptor subtypes.' Eur J Pharmacol. 2004.

- [3] Seki N, et al. 'A potent activator of PPARalpha and gamma reduces the vascular cell recruitment and inhibits the intimal thickning in hypercholesterolemic rabbits.' Atherosclerosis. 2005 Jan;178(1):1-7.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Other CAS

Wikipedia

Explore Compound Types